molecular formula C6H10O3 B1384690 1-(Methoxymethyl)cyclopropanecarboxylic acid CAS No. 67567-55-9

1-(Methoxymethyl)cyclopropanecarboxylic acid

Cat. No.: B1384690
CAS No.: 67567-55-9
M. Wt: 130.14 g/mol
InChI Key: KXQMCHQUKZMCFQ-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C6H10O3. It is a cyclopropane derivative with a methoxymethyl group attached to the first carbon of the cyclopropane ring and a carboxylic acid functional group at the same position. This compound is of interest in various scientific research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Methoxymethyl)cyclopropanecarboxylic acid can be synthesized through several methods, including:

  • Hydroformylation of Methoxymethylcyclopropane: This involves the reaction of methoxymethylcyclopropane with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst.

  • Oxidation of 1-(Methoxymethyl)cyclopropanol: The corresponding alcohol can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield the carboxylic acid.

Industrial Production Methods: In an industrial setting, the compound is typically produced through catalytic processes that ensure high yield and purity. The choice of catalyst and reaction conditions is optimized to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.

  • Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol or aldehyde.

  • Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

  • Reduction: Lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Carbon dioxide and water.

  • Reduction: 1-(Methoxymethyl)cyclopropanol or 1-(Methoxymethyl)cyclopropanal.

  • Substitution: Various substituted cyclopropanecarboxylic acids or esters.

Scientific Research Applications

1-(Methoxymethyl)cyclopropanecarboxylic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Methoxymethyl)cyclopropanecarboxylic acid exerts its effects depends on the specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • 1-Methylcyclopropanecarboxylic acid

  • 1-Ethylcyclopropanecarboxylic acid

  • 1-(Methoxymethyl)cyclopropanol

Properties

IUPAC Name

1-(methoxymethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-9-4-6(2-3-6)5(7)8/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQMCHQUKZMCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651013
Record name 1-(Methoxymethyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67567-55-9
Record name 1-(Methoxymethyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(methoxymethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Methoxymethyl)cyclopropanecarboxylic acid
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